5-HT3-In-1

概要

説明

化合物「5-HT3-In-1」は、5-ヒドロキシトリプタミン受容体サブタイプ3として知られる特定の種類のセロトニン受容体を指します。この受容体は、神経シグナル伝達に関与する五量体リガンド依存性イオンチャネルです。 それは、他のセロトニン受容体がGタンパク質共役型であり、より遅いメタボトロピックプロセスを介して作用するのに対し、セロトニン受容体の中で、速い興奮性応答を媒介するという点でユニークです .

準備方法

合成経路と反応条件

5-ヒドロキシトリプタミン受容体サブタイプ3を標的とする化合物の合成は、通常、選択的アンタゴニストまたはアゴニストの作成を含みます。これらの化合物は、多くの場合、コア構造の形成から始まり、選択性と効力を高めるための官能基修飾によって続く、多段階の有機反応を介して合成されます。一般的な合成経路には以下が含まれます。

求核置換反応: これらの反応は、コア構造にさまざまな置換基を導入するために使用されます。

還元アミノ化: この方法は、受容体への結合に不可欠なアミン基を導入するために使用されます。

工業生産方法

オンダンセトロンなどの5-ヒドロキシトリプタミン受容体サブタイプ3アンタゴニストの工業生産は、収率と純度を高めるために最適化された反応条件を使用して、大規模合成を行います。このプロセスには、通常、以下が含まれます。

バッチ反応器: 制御された反応条件とスケーラビリティのために。

連続フロー反応器: 効率的かつ一貫した生産のために。

3. 化学反応解析

反応の種類

化合物「5-HT3-In-1」は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。

還元: 特定の官能基をより活性な形態に変換するために使用されます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。

置換試薬: ハロゲン化アルキルまたは酸塩化物など.

形成される主な生成物

これらの反応から形成される主な生成物は、通常、5-ヒドロキシトリプタミン受容体サブタイプ3に対する活性を強化または修飾した元の化合物の誘導体です .

4. 科学研究への応用

化合物「this compound」は、広範囲にわたる科学研究への応用があります。

化学: リガンド依存性イオンチャネルとその相互作用を研究するためのモデル化合物として使用されます。

生物学: さまざまな生理学的プロセスにおけるセロトニン受容体の役割を理解するのに役立ちます。

化学反応の分析

Types of Reactions

The compound “5-HT3-In-1” undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Used to convert certain functional groups to more active forms.

Substitution: Commonly used to introduce or replace functional groups to enhance receptor binding.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified activity towards the 5-hydroxytryptamine receptor subtype 3 .

科学的研究の応用

The compound “5-HT3-In-1” has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ligand-gated ion channels and their interactions.

Biology: Helps in understanding the role of serotonin receptors in various physiological processes.

Industry: Employed in the production of pharmaceuticals targeting serotonin receptors.

作用機序

「5-HT3-In-1」の作用機序は、リガンド依存性イオンチャネルである5-ヒドロキシトリプタミン受容体サブタイプ3への結合に関与しています。結合すると、受容体はコンフォメーション変化を起こし、イオンチャネルが開き、ナトリウムやカルシウムなどのカチオンの流入が許されます。 これは、神経細胞膜の脱分極とそれに続く神経シグナル伝達につながります . 分子標的は、受容体のリガンド結合部位とイオンチャネル細孔を含みます .

類似化合物との比較

類似化合物

オンダンセトロン: 吐き気と嘔吐を防ぐために使用される、よく知られた5-ヒドロキシトリプタミン受容体サブタイプ3のアンタゴニスト。

グラニセトロン: 同様の治療目的で使用される別のアンタゴニスト。

トロピセトロン: 5-ヒドロキシトリプタミン受容体サブタイプ3アンタゴニストとα7ニコチン性受容体部分アゴニストの二重作用で知られています.

独自性

「5-HT3-In-1」の独自性は、5-ヒドロキシトリプタミン受容体サブタイプ3に対する特異的な結合親和性と選択性であり、研究と治療の両方の用途において貴重なツールとなっています .

特性

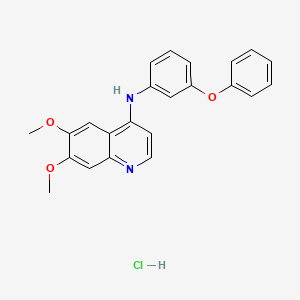

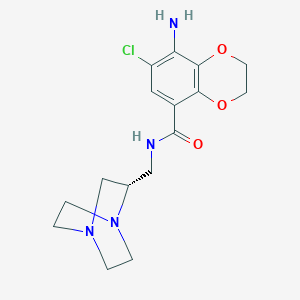

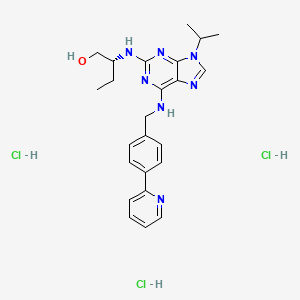

IUPAC Name |

5-amino-6-chloro-N-[[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEDWHIROZUNGK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCN1C[C@@H]2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B3028248.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)